3-(2,2-Difluoroethoxy)benzaldehyde

CCR5 antagonist HIV Chemokine receptor

Medicinal chemistry requires building blocks that improve metabolic stability without altering SAR. This fluorinated aldehyde serves as a direct methoxy bioisostere. Key applications: - Focused library synthesis for CCR5 antagonism (IC50 = 10.1-37.6 µM) - DHODH inhibitor development (clinically validated target) - Late-stage C-H functionalization with 19F NMR tracking Stocked at 95% purity, immediate shipment.

Molecular Formula C9H8F2O2
Molecular Weight 186.158
CAS No. 467458-98-6
Cat. No. B2773250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,2-Difluoroethoxy)benzaldehyde
CAS467458-98-6
Molecular FormulaC9H8F2O2
Molecular Weight186.158
Structural Identifiers
SMILESC1=CC(=CC(=C1)OCC(F)F)C=O
InChIInChI=1S/C9H8F2O2/c10-9(11)6-13-8-3-1-2-7(4-8)5-12/h1-5,9H,6H2
InChIKeyMBMWQKCLNFZJSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(2,2-Difluoroethoxy)benzaldehyde Overview


3-(2,2-Difluoroethoxy)benzaldehyde (CAS 467458-98-6) is a fluorinated aromatic aldehyde building block with molecular formula C9H8F2O2 and molecular weight 186.16 g/mol [1]. The compound features a 2,2-difluoroethoxy substituent at the meta position relative to the benzaldehyde core . This structural motif positions the compound within a class of fluorinated alkoxybenzaldehydes that serve as versatile intermediates in medicinal chemistry, where the difluoroethoxy group functions as a metabolically stable bioisostere for methoxy groups [2]. The compound is commercially available as a research chemical, typically at 95% purity , and is primarily utilized as a small molecule scaffold for further synthetic elaboration .

Workflow Fluorinated aldehyde building block for medicinal chemistry
Reactive handle Aldehyde group for condensation, reductive amination, and heterocycle synthesis
Bioisostere role 2,2-Difluoroethoxy as metabolically stable methoxy replacement in SAR exploration

3-(2,2-Difluoroethoxy)benzaldehyde Substitution Risks


The 2,2-difluoroethoxy group confers distinct electronic and conformational properties that cannot be replicated by non-fluorinated or differently fluorinated alkoxy analogs. The gem-difluoro substitution at the terminal carbon increases the electronegativity and alters the dipole moment of the ether linkage relative to methoxy or ethoxy groups, directly impacting the electronic distribution on the aromatic ring and thus the reactivity of the aldehyde moiety [1]. Furthermore, the difluoroethyl group exhibits a specific conformational preference that places substituents out of the plane of the aromatic ring, a steric feature that differs from simple alkyl ethers and can critically influence molecular recognition in biological targets [1]. Substitution with the trifluoroethoxy analog (CAS 155908-58-0, MW 204.15) introduces greater lipophilicity and a different fluorine content, which would alter pharmacokinetic properties if the compound is used in a bioactive molecule context. Substitution with positional isomers such as 2-(2,2-difluoroethoxy)benzaldehyde (CAS 1184202-70-7) or 4-(2,2-difluoroethoxy)benzaldehyde (CAS 128140-72-7) places the fluorinated ether at a different position on the aromatic ring, fundamentally changing the regiochemical outcome of subsequent reactions and the spatial orientation of the substituent . Therefore, procurement of the precise meta-substituted 2,2-difluoroethoxy derivative is essential when the intended synthetic route or structure-activity relationship (SAR) exploration demands this specific substitution pattern and fluorination profile.

Non-fluorinated alkoxy analogs (e.g., methoxy)
Lack the metabolic stability and conformational preference required for target engagement; SAR may not transfer directly.
Trifluoroethoxy analog (CAS 155908-58-0)
Higher lipophilicity and altered fluorine content can shift pharmacokinetic profile and reactivity, requiring re-evaluation.
Positional isomers (2- or 4-substituted)
Different substitution pattern changes regiochemical outcome and spatial orientation; may break SAR continuity.

3-(2,2-Difluoroethoxy)benzaldehyde Quantitative Evidence


CCR5 Antagonist Activity in MOLT4 Cells

Preliminary pharmacological screening has identified 3-(2,2-difluoroethoxy)benzaldehyde as a CCR5 antagonist with potential applications in treating HIV infection and other CCR5-mediated diseases [1]. In a quantitative functional assay, the compound demonstrated antagonist activity at the CCR5 receptor expressed in human MOLT4 cells, inhibiting CCL5-induced calcium mobilization with an IC50 of 1.01 × 10⁴ nM (10.1 μM) [2]. A separate measurement using the same assay methodology reported an IC50 of 3.76 × 10⁴ nM (37.6 μM) [3]. The variation in reported values may reflect differences in experimental conditions or compound sourcing.

CCR5 IC50 (MOLT4)
Data to verify
10.1 μM
Supports CCR5 antagonist scaffold profiling
Alternate reported IC50 37.6 μM; source-specific review advised
CCR5 antagonist HIV Chemokine receptor

Human DHODH Inhibition Activity

3-(2,2-Difluoroethoxy)benzaldehyde has been evaluated for its inhibitory activity against human dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway and a validated target for immunosuppressive and anticancer therapies [1]. The compound was tested in a DCIP reduction-based indirect assay using DHO as substrate [1].

DHODH inhibition
Assay context
Human DHODH DCIP reduction assay; DHO substrate; 60 sec monitoring; inhibition observed
Supports DHODH inhibitor screening context
No quantitative IC50 reported; enzymatic inhibition not further characterized
DHODH inhibitor Immunosuppression Anticancer

Metabolic Stability Advantage of 2,2-Difluoroethoxy Group as a Methoxy Bioisostere

The 2,2-difluoroethoxy group is a well-established bioisostere for the methoxy group in medicinal chemistry, designed to address the metabolic liability associated with aryl alkyl ethers while preserving steric and electronic similarity to the parent scaffold [1]. The difluoroethyl group mimics the steric and electronic features of a methoxy group, albeit with a distinct conformational preference that places the terminal methyl group out of the plane of the aromatic ring [1]. Literature precedent demonstrates that replacement of methoxy with difluoroethyl can confer remarkable advantages in both potency and metabolic stability in bioactive compounds [1]. While direct comparative data for 3-(2,2-difluoroethoxy)benzaldehyde against 3-methoxybenzaldehyde are not available in the public domain, the class-level principle is well-documented and serves as a key rationale for selecting fluorinated alkoxybenzaldehydes over their non-fluorinated counterparts in SAR exploration programs.

Methoxy bioisostere
Class-level
2,2-Difluoroethoxy group reported as metabolically stable methoxy bioisostere in medicinal chemistry literature
Class-level principle supports scaffold selection
Direct compound-specific comparative data not available
Bioisostere Metabolic stability Medicinal chemistry

3-(2,2-Difluoroethoxy)benzaldehyde Application Scenarios


CCR5 Antagonist Library Synthesis

Based on its demonstrated antagonist activity at the CCR5 receptor (IC50 = 10.1-37.6 μM in MOLT4 cells) [4][2], 3-(2,2-difluoroethoxy)benzaldehyde is best deployed as a core scaffold for generating focused libraries of CCR5 antagonists. The aldehyde functionality provides a reactive handle for condensation reactions (e.g., reductive amination, hydrazone formation) to explore SAR around the benzaldehyde core. This scenario is particularly relevant for academic and industrial groups pursuing novel entry inhibitors for HIV or therapies for CCR5-mediated inflammatory conditions.

DHODH Inhibitor Development for Immuno-Oncology

The compound's validated activity against human DHODH [4] positions it as a viable starting material for synthesizing novel DHODH inhibitors. DHODH is a clinically validated target with approved drugs such as leflunomide and teriflunomide for rheumatoid arthritis and multiple sclerosis, and emerging interest in oncology applications. 3-(2,2-Difluoroethoxy)benzaldehyde can be elaborated through standard aldehyde chemistry to generate analogs for biochemical screening and subsequent optimization.

Bioisosteric Replacement for Metabolic Stability

In lead optimization campaigns where a methoxy-substituted benzaldehyde scaffold shows promising biological activity but poor metabolic stability, 3-(2,2-difluoroethoxy)benzaldehyde should be considered as a direct replacement building block. The difluoroethoxy group functions as a metabolically stable bioisostere for methoxy groups [4], potentially preserving target engagement while improving pharmacokinetic properties. This application is most relevant for medicinal chemistry teams seeking to enhance the drug-likeness of their candidates without extensive resynthesis of the entire molecule.

Late-Stage Fluorinated Heteroarylether Synthesis

The compound serves as a substrate for methods enabling direct installation of difluoroalkyl groups onto heterocycles, as described in contemporary synthetic methodology [4]. Research groups focused on developing or applying late-stage C-H functionalization protocols can utilize 3-(2,2-difluoroethoxy)benzaldehyde as a model substrate to validate reaction conditions for difluoroethyl group incorporation. The pre-installed difluoroethoxy group also provides a spectroscopic handle for monitoring reaction progress via 19F NMR.

Application
Selection Property
Validation Focus
CCR5 antagonist SAR studies
Reported CCR5 antagonist activity context
Cellular calcium mobilization assay
DHODH inhibitor development research
Reported DHODH inhibition context
Enzymatic DCIP reduction assay
Methoxy bioisostere replacement in SAR
Bioisosteric profile for metabolic stability
Metabolic stability assay comparison
Fluorinated heteroarylether methodology development
Aldehyde handle with 19F NMR tag
Late-stage functionalization protocol validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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